REACTION_CXSMILES
|
[Li].C[Si]([N-:6][Si](C)(C)C)(C)C.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[N+:21]([O-:23])=[O:22])[C:16]#[N:17].Cl>C1COCC1>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[N+:21]([O-:23])=[O:22])[C:16]([NH2:6])=[NH:17] |f:0.1,^1:0|
|
Name
|
lithium bis-trimethylsilylamide
|
Quantity
|
99 mL
|
Type
|
reactant
|
Smiles
|
[Li].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
640 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C#N)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 10 min at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated down in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with water and ethyl acetate
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C(=N)N)C=CC1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |